BenchChemオンラインストアへようこそ!

exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride

Opioid Receptor Pharmacology GPCR Ligand Design Pain and Pruritus Therapeutics

exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride is a privileged scaffold validated across 5+ target classes—μ opioid receptors, DPP-IV, dopamine D3, monoamine transporters, and KHK. The exo-6-hydroxyl orientation imposes defined spatial geometry unattainable with flexible monocyclic amines, delivering >100-fold selectivity over δ/κ receptors and picomolar μ binding. This rigid 3-azabicyclo[3.1.0]hexane core reduces conformational entropy for enhanced target selectivity and CNS penetration. Ideal for diversified screening deck construction.

Molecular Formula C5H10ClNO
Molecular Weight 135.59 g/mol
CAS No. 1523542-00-8
Cat. No. B1381147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameexo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride
CAS1523542-00-8
Molecular FormulaC5H10ClNO
Molecular Weight135.59 g/mol
Structural Identifiers
SMILESC1C2C(C2O)CN1.Cl
InChIInChI=1S/C5H9NO.ClH/c7-5-3-1-6-2-4(3)5;/h3-7H,1-2H2;1H
InChIKeyLTQKNWRKMXWNBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

exo-3-Azabicyclo[3.1.0]hexan-6-ol Hydrochloride (CAS 1523542-00-8): A Conformationally-Restricted Bicyclic Building Block for Medicinal Chemistry


exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride (CAS 1523542-00-8) is a conformationally rigid, chiral bicyclic amine building block with the molecular formula C₅H₁₀ClNO and molecular weight 135.59 . The compound features an exo-configured hydroxyl group at the 6-position of a fused cyclopropane-pyrrolidine ring system, which imposes defined spatial geometry on any pharmacophore constructed from this scaffold [1]. This rigid 3-azabicyclo[3.1.0]hexane core is a recognized privileged motif in drug design due to its ability to reduce conformational entropy and enhance target selectivity when compared to flexible monocyclic amines . The hydrochloride salt form provides crystalline handling advantages with typical commercial purity ranging from 95% to 98+% .

Why exo-3-Azabicyclo[3.1.0]hexan-6-ol Hydrochloride Cannot Be Substituted with Generic Piperidines or Flexible Amino Alcohols


Substituting exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride with a flexible amino alcohol (e.g., 3-pyrrolidinol or 4-piperidinol) or its endo diastereomer introduces uncontrolled conformational degrees of freedom that fundamentally alter pharmacological outcomes. Conformational restriction of the 3-azabicyclo[3.1.0]hexane scaffold has been demonstrated to enhance selectivity over related proteases in DPP-IV inhibitor design and to produce picomolar binding affinity at μ opioid receptors with improved subtype selectivity over δ and κ receptors [1][2]. The exo configuration of the 6-hydroxyl group specifically orients the oxygen atom in three-dimensional space, a stereochemical feature that cannot be replicated by achiral or flexible monocyclic amines. Furthermore, patents directed to opioid receptor antagonists explicitly specify exo stereochemistry as critical for binding activity and metabolic stability, noting that endo isomers or des-cyclopropyl analogs lack the requisite receptor engagement profile [3]. The quantitative evidence below substantiates why generic substitution with alternative building blocks introduces unacceptable risk to experimental reproducibility and lead optimization trajectories.

exo-3-Azabicyclo[3.1.0]hexan-6-ol Hydrochloride: Quantitative Differential Evidence Against Comparators


Conformational Restriction of 3-Azabicyclo[3.1.0]hexane Core Enables Picomolar μ Opioid Receptor Affinity with >100-Fold Subtype Selectivity

The conformationally restricted 3-azabicyclo[3.1.0]hexane scaffold enables picomolar binding affinity at the μ opioid receptor while maintaining >100-fold selectivity over δ and κ subtypes [1]. In contrast, flexible monocyclic amines (e.g., 4-arylpiperidines) typically exhibit nanomolar affinity with reduced subtype discrimination, as noted in the background of opioid antagonist patents where 4-arylpiperidine compounds lack the receptor selectivity achievable with the constrained bicyclic framework [2].

Opioid Receptor Pharmacology GPCR Ligand Design Pain and Pruritus Therapeutics

3-Azabicyclo[3.1.0]hexane Scaffold Yields Triple Reuptake Inhibitors with Oral Bioavailability >30% and Brain Penetration Ratio >4

Derivatives built upon the 3-azabicyclo[3.1.0]hexane core demonstrate favorable pharmacokinetic properties in rodents, with oral bioavailability exceeding 30% and brain-to-plasma concentration ratios greater than 4 [1]. This contrasts with many flexible triple reuptake inhibitor scaffolds that often exhibit poor brain penetration due to P-glycoprotein efflux or suboptimal physicochemical properties. The rigid bicyclic framework reduces the number of rotatable bonds, a factor correlated with improved CNS penetration [2].

CNS Drug Discovery Monoamine Transporter Inhibition Depression Therapeutics

Exo Stereochemical Configuration Directs Spatial Orientation of 6-Hydroxyl Group Essential for Receptor Recognition

The exo configuration of the 6-hydroxyl group is explicitly specified in patent claims for opioid receptor antagonist activity, with the endo diastereomer excluded from the claimed scope of active compounds [1]. In the broader 3-azabicyclo[3.1.0]hexane SAR literature, substitution at the 6-position is a critical determinant of functional activity, with the exo orientation positioning the hydroxyl oxygen for hydrogen-bonding interactions that stabilize antagonist-bound receptor conformations [2]. Flexible amino alcohols (e.g., 3-pyrrolidinol) cannot maintain this defined spatial geometry.

Stereochemistry Receptor-Ligand Interactions Opioid Antagonist Development

Conformationally Restricted Scaffold Enhances Selectivity Against Related Proteases in DPP-IV Inhibitor Design

Induction of the conformationally restricted 3-azabicyclo[3.1.0]hexane moiety at the P2 region of 2-cyanopyrrolidine-based DPP-IV inhibitors was shown to enhance selectivity against related proteases (e.g., DPP8, DPP9, FAP) compared to flexible N-alkyl or N-aryl substituents [1]. The rigid bicyclic scaffold reduces off-target protease inhibition, a known liability associated with first-generation DPP-IV inhibitors containing flexible piperidine or pyrrolidine P2 moieties [2].

DPP-IV Inhibition Type 2 Diabetes Protease Selectivity

3-Azabicyclo[3.1.0]hexane Core Recognized as Privileged Scaffold Across Multiple Therapeutic Targets

The 3-azabicyclo[3.1.0]hexane framework is established as a privileged scaffold in medicinal chemistry, with validated activity across opioid receptors, dopamine D3 receptors, triple reuptake transporters (SERT, NET, DAT), DPP-IV, and ketohexokinase (KHK) [1][2]. In contrast, flexible monocyclic amines such as piperidine or pyrrolidine typically demonstrate target-class restrictions and require extensive optimization to achieve multi-target polypharmacology [3]. The rigid bicyclic geometry enables precise presentation of pharmacophoric elements to diverse protein binding pockets.

Privileged Scaffolds Drug Design Multi-Target Drug Discovery

High-Value Application Scenarios for exo-3-Azabicyclo[3.1.0]hexan-6-ol Hydrochloride Based on Differential Evidence


Opioid Receptor Modulator Development Requiring Subtype Selectivity

This building block is optimally deployed in medicinal chemistry programs targeting μ opioid receptors where δ/κ off-target activity must be minimized. The 3-azabicyclo[3.1.0]hexane core enables picomolar μ affinity with >100-fold selectivity over δ and κ subtypes, a profile unattainable with flexible piperidine-based scaffolds [1]. The exo-6-hydroxyl group provides a validated hydrogen-bonding anchor point for antagonist design, as substantiated by patent claims specifying exo stereochemistry as essential for opioid antagonist activity [2].

CNS-Penetrant Drug Discovery with Stringent Brain Exposure Requirements

For programs requiring oral bioavailability >30% and brain-to-plasma ratios >4, the 3-azabicyclo[3.1.0]hexane scaffold provides a validated pharmacokinetic advantage over flexible amine building blocks [3]. The rigid bicyclic framework reduces rotatable bond count and limits P-glycoprotein recognition, factors associated with improved CNS penetration. This scaffold is particularly suited for antidepressant, antipsychotic, or neuropathic pain indications where target engagement in the CNS is non-negotiable.

Protease Inhibitor Optimization with Stringent Off-Target Selectivity Criteria

In DPP-IV inhibitor programs or related serine protease drug discovery efforts, the conformationally restricted 3-azabicyclo[3.1.0]hexane P2 moiety offers enhanced selectivity against DPP8, DPP9, and FAP compared to flexible N-alkyl or N-aryl substituents [4]. This scaffold should be prioritized when preclinical safety studies reveal toxicities linked to off-target protease inhibition, a known liability of first-generation flexible DPP-IV inhibitors [5].

Multi-Target Polypharmacology Library Construction

As a privileged scaffold with validated activity across 5+ distinct therapeutic target classes (opioid receptors, dopamine D3 receptors, monoamine transporters, DPP-IV, KHK) [6][7], this building block enables efficient parallel exploration of multiple biological hypotheses. Procurement of this single versatile scaffold supports diversified screening deck construction, reducing the need for multiple building block acquisitions and streamlining early-stage hit identification across disparate target classes.

Quote Request

Request a Quote for exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.